2-Oxoindoline-5-sulfonyl chloride
Overview
Description
2-Oxoindoline-5-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO3S and its molecular weight is 231.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-Oxoindoline-5-sulfonyl chloride is Bruton’s Tyrosine Kinase (BTK) . BTK is a promising molecular target for several human B-cell-related autoimmune disorders, inflammation, and hematological malignancies . The pathogenic alterations in various cancer tissues depend on mutant BTK for cell proliferation and survival, and BTK is also overexpressed in a range of hematopoietic cells .
Mode of Action
It is known that the compound interacts with its target, btk, leading to inhibition of the kinase . This inhibition disrupts the signaling pathways that are critical for the survival and proliferation of certain cancer cells .
Biochemical Pathways
The inhibition of BTK by this compound affects both the extrinsic and intrinsic pathways of apoptosis . BTK is critical for B-cell development, differentiation, and signaling . Therefore, its inhibition can lead to the premature death of BTK-deficient B lymphocytes .
Result of Action
The inhibition of BTK by this compound results in the disruption of B-cell development and signaling, leading to the premature death of BTK-deficient B lymphocytes . This can result in a decrease in the proliferation of certain cancer cells, making this compound a potential therapeutic agent for certain types of cancer .
Biochemical Analysis
Biochemical Properties
It has been used as a reactant in the synthesis of oxindole sulfonamide derivatives . These derivatives have shown promising inhibitory effects on Bruton’s Tyrosine Kinase (BTK), a key enzyme involved in B-cell development, differentiation, and signaling . The interaction between 2-Oxoindoline-5-sulfonyl chloride derivatives and BTK could be a potential area of study.
Cellular Effects
Its derivatives have shown selective cytotoxicity towards certain cancer cell lines . For instance, some derivatives have caused selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines .
Molecular Mechanism
Its derivatives have shown promising activity in inhibiting BTK and downstream signaling cascades
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNVKMJOOYPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407111 | |
Record name | 2-Oxoindoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199328-31-9 | |
Record name | 2-Oxoindoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxoindoline-5-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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